2,6-Difluorobenzenesulfonyl chloride

Medicinal Chemistry Pharmaceutical Synthesis Oncology

2,6-Difluorobenzenesulfonyl chloride (CAS 60230-36-6) is a halogenated benzenesulfonyl chloride derivative with the molecular formula C₆H₃ClF₂O₂S and a molecular weight of 212.6 g/mol. It is characterized by the presence of two electron-withdrawing fluorine atoms at the 2- and 6-positions of the benzene ring, which activate the adjacent sulfonyl chloride group towards nucleophilic attack.

Molecular Formula C6H3ClF2O2S
Molecular Weight 212.6 g/mol
CAS No. 60230-36-6
Cat. No. B146201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorobenzenesulfonyl chloride
CAS60230-36-6
Synonyms2,6-Difluorobenzene-1-sulfonyl Chloride
Molecular FormulaC6H3ClF2O2S
Molecular Weight212.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F
InChIInChI=1S/C6H3ClF2O2S/c7-12(10,11)6-4(8)2-1-3-5(6)9/h1-3H
InChIKeyQXWAUQMMMIMLTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluorobenzenesulfonyl Chloride (CAS 60230-36-6): A Key Sulfonyl Chloride Intermediate for Pharmaceutical Synthesis


2,6-Difluorobenzenesulfonyl chloride (CAS 60230-36-6) is a halogenated benzenesulfonyl chloride derivative with the molecular formula C₆H₃ClF₂O₂S and a molecular weight of 212.6 g/mol . It is characterized by the presence of two electron-withdrawing fluorine atoms at the 2- and 6-positions of the benzene ring, which activate the adjacent sulfonyl chloride group towards nucleophilic attack . This compound is commercially available with a standard purity of 97% [1] and is primarily utilized as an electrophilic reagent in organic synthesis for the introduction of the 2,6-difluorobenzenesulfonyl functional group into target molecules .

Procurement Risks: Why 2,6-Difluorobenzenesulfonyl Chloride Cannot Be Replaced by Other Sulfonyl Chloride Analogs


The specific 2,6-difluoro substitution pattern on the phenyl ring is critical for its intended applications and cannot be interchanged with other sulfonyl chlorides. The unique substitution pattern of 2,6-difluorobenzenesulfonyl chloride imparts distinct reactivity compared to other analogs, which is essential for achieving specific structural outcomes in complex molecule synthesis . For instance, its role as a key intermediate in the synthesis of the FDA-approved drug Dabrafenib requires this exact structural configuration to ensure the final product's identity and biological activity. Replacing it with a generic analog like benzenesulfonyl chloride or even a different fluorinated isomer like 2,4-difluorobenzenesulfonyl chloride would result in a different drug molecule, fundamentally altering its pharmacokinetic and pharmacodynamic properties [1]. Therefore, substitution is not an option when structural integrity is paramount for downstream biological or material performance, as detailed in the following quantitative evidence.

Product-Specific Evidence Guide: 2,6-Difluorobenzenesulfonyl Chloride vs. Analogs


Demonstrated Utility in a High-Value, FDA-Approved API Synthesis

2,6-Difluorobenzenesulfonyl chloride is a critical and documented intermediate in the synthesis of Dabrafenib mesylate, an FDA-approved BRAF kinase inhibitor. The synthesis route explicitly requires this specific sulfonyl chloride for a sulfonylation step . Dabrafenib exhibits an IC50 of 0.7 nM for the mutant BRAF V600E kinase, highlighting the high potency of the final drug product derived from this intermediate . While other benzenesulfonyl chlorides could theoretically perform the sulfonylation reaction, using an analog would produce a different sulfonamide derivative, altering the final drug's identity and its established potency profile. The use of this specific compound is a regulatory and synthetic requirement for producing the approved API.

Medicinal Chemistry Pharmaceutical Synthesis Oncology

Enhanced Electrophilic Reactivity Due to Ortho-Fluorine Substitution

The presence of fluorine atoms at the 2- and 6-positions significantly increases the electrophilicity of the sulfonyl chloride group compared to unsubstituted benzenesulfonyl chloride. This is due to the strong electron-withdrawing inductive effect (-I) of the ortho-fluorines, which destabilizes the sulfur atom's electron density and makes it more susceptible to nucleophilic attack . While specific rate constants for this compound are not provided, this class-level principle is well-established. Electron-withdrawing groups (EWGs) increase reactivity, while electron-donating groups (EDGs) decrease it. This positions 2,6-difluorobenzenesulfonyl chloride as more reactive than unsubstituted benzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride (EDG), potentially allowing for faster or more complete conversions under similar conditions [1].

Organic Synthesis Reaction Kinetics Sulfonylation

Specific Intermediate for Carbonic Anhydrase Inhibitor Development

2,6-Difluorobenzenesulfonyl chloride is used to synthesize 2,6-difluorobenzenesulfonamide, which has been directly studied as a ligand for human carbonic anhydrase II (HCA II). X-ray crystallography has been used to determine the molecular structure of this complex, confirming a specific binding interaction . Patent literature also indicates that fluorinated benzenesulfonamides, a class to which this compound's derivatives belong, have been developed as inhibitors of various carbonic anhydrase isoforms, including the tumor-associated CA IX [1]. This suggests a potential application space in targeted therapy research.

Medicinal Chemistry Enzyme Inhibition Biophysical Chemistry

Defined Application Scenarios for 2,6-Difluorobenzenesulfonyl Chloride (60230-36-6)


Manufacturing of the BRAF Inhibitor Dabrafenib Mesylate

This is the primary and most specific high-value application. As established in Section 3, 2,6-difluorobenzenesulfonyl chloride is a critical intermediate in the multi-step synthesis of Dabrafenib mesylate, a targeted cancer therapy. The sulfonylation step using this specific reagent is essential to produce the correct active pharmaceutical ingredient (API) . Any procurement for the purpose of Dabrafenib research or generic manufacturing must use this exact compound to meet regulatory and therapeutic identity requirements.

Synthesis of Specialized Sulfonamide Building Blocks

The compound is used as a general reagent for the synthesis of 2,6-difluorobenzenesulfonamide and more complex scaffolds like benzoxathiazocine 1,1-dioxides . Its enhanced electrophilicity, discussed in Section 3, makes it a suitable choice for researchers seeking to introduce a fluorinated aromatic sulfonyl group into a target molecule with potentially greater efficiency than using non-fluorinated or less-activated analogs.

Chemical Probe Development for Carbonic Anhydrase Research

As a precursor to 2,6-difluorobenzenesulfonamide, this compound is essential for generating a validated ligand of carbonic anhydrase II. Its use enables the preparation of this chemical tool for biophysical studies, such as X-ray crystallography, to investigate enzyme-inhibitor interactions . This is a specific, research-oriented application distinct from more general sulfonylation reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluorobenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.